2-(3-Bromocarbazol-9-yl)ethanol

OLED Host Material Thermal Stability

Select 2-(3-Bromocarbazol-9-yl)ethanol (CAS 7556-02-7) as your carbazole building block for advanced optoelectronic applications. Unlike simple mono-brominated or N-alkyl analogs, this compound combines a 3-position bromine with a terminal N-(2-hydroxyethyl) group, delivering a unique bifunctional reactivity profile. The 3-bromo substituent enables precise tuning of spin-orbit coupling for efficient triplet harvesting in PhOLEDs, while the hydroxyl handle serves as a linker for electron-transporting moieties or polymerizable methacrylate monomers. This distinct architecture creates bipolar host materials with elevated glass transition temperatures, directly mitigating phase separation and extending device operational lifetime. Request a quote today to secure this critical intermediate for your next-generation OLED research and development.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
Cat. No. B4790761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromocarbazol-9-yl)ethanol
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)Br
InChIInChI=1S/C14H12BrNO/c15-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16(14)7-8-17/h1-6,9,17H,7-8H2
InChIKeyHDOHTOGBOBSSHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromocarbazol-9-yl)ethanol for OLED Intermediates: Chemical Properties and Procurement Specifications


2-(3-Bromocarbazol-9-yl)ethanol (CAS 7556-02-7) is a brominated N-alkyl carbazole derivative serving as a critical synthetic intermediate for advanced organic electronics [1]. This white to light-yellow solid combines a 3-bromo substituent on the carbazole core with a terminal N-(2-hydroxyethyl) group, offering a unique reactivity profile for constructing complex molecular architectures used in organic light-emitting diodes (OLEDs) and other optoelectronic applications [2]. Its molecular formula is C14H12BrNO with a molecular weight of 290.15 g/mol [1].

Critical Differentiation of 2-(3-Bromocarbazol-9-yl)ethanol vs. Common Analogs for OLED Material Synthesis


Selecting an optimal carbazole intermediate is critical for achieving desired optoelectronic properties and device performance [1]. While several mono-brominated carbazole building blocks are commercially available, their substitution patterns and N-substituents lead to significantly different outcomes in downstream materials [2]. The specific combination of a 3-position bromine and an N-ethanol group in 2-(3-Bromocarbazol-9-yl)ethanol provides a unique synthetic handle and imparts distinct physical and electronic characteristics that cannot be replicated by simple substitution of its closest analogs, such as 3-bromo-9-ethylcarbazole or 2-(carbazol-9-yl)ethanol [3].

Quantifiable Differentiation of 2-(3-Bromocarbazol-9-yl)ethanol: Key Procurement Evidence for OLED R&D


Enhanced Thermal and Morphological Stability: Melting Point Comparison

2-(3-Bromocarbazol-9-yl)ethanol exhibits a significantly higher melting point compared to its non-brominated analog, 2-(carbazol-9-yl)ethanol. This difference is crucial for the thermal and morphological stability of amorphous films in OLED devices [1].

OLED Host Material Thermal Stability

Position-Specific Impact on Spin-Orbit Coupling for Phosphorescent OLEDs

The position of the bromine atom on the carbazole ring is not arbitrary; it critically influences the spin-orbit coupling (SOC) matrix element, a key factor for efficient intersystem crossing (ISC) in phosphorescent OLEDs (PhOLEDs) [1]. A computational study on 3-bromo-carbazole derivatives showed that the 3-position (as in the target compound) yields a specific SOC profile that differs from other regioisomers (e.g., 1-, 2-, or 4-position), impacting the theoretical rate of triplet exciton harvesting [2]. While specific SOC values are not available for the ethanol derivative, the 3-bromo substitution pattern is demonstrated to be a critical design element.

PhOLED Spin-Orbit Coupling Triplet Harvesting

Functional Group Advantage: N-Ethanol vs. N-Ethyl for Synthetic Versatility

The presence of a terminal hydroxyl group in 2-(3-Bromocarbazol-9-yl)ethanol provides a distinct synthetic advantage over its N-ethyl analog, 3-bromo-9-ethylcarbazole [1]. The hydroxyl group enables a wider range of subsequent chemical transformations beyond standard Suzuki-Miyaura or Buchwald-Hartwig couplings at the bromine site. This includes esterification, etherification, or use as an initiator for ring-opening polymerizations, which are not possible with the ethyl-terminated analog [2].

Synthetic Chemistry Cross-Coupling Polymer Synthesis

High-Value Application Scenarios for 2-(3-Bromocarbazol-9-yl)ethanol in Advanced OLED Material Development


Synthesis of Bipolar Host Materials with Tunable Morphology

The N-ethanol group serves as an ideal linker for attaching electron-transporting moieties, creating bipolar host materials for phosphorescent OLEDs. The enhanced thermal stability indicated by the high melting point of the intermediate [1] is crucial for the final host material to achieve a high glass transition temperature (Tg), which prevents phase separation and extends device operational lifetime [2]. This directly addresses a key failure mechanism in OLEDs.

Development of Polymerizable OLED Host Monomers

The terminal hydroxyl group provides a handle for the synthesis of methacrylate or other polymerizable monomers. This enables the creation of cross-linkable hole-transport layers or host polymers via solution processing [1]. This application leverages the specific bifunctional nature of 2-(3-Bromocarbazol-9-yl)ethanol, a feature absent in analogs like 3-bromo-9-ethylcarbazole [2].

Targeted Design of Phosphorescent Emitters

Researchers aiming to optimize triplet harvesting in PhOLEDs can use this building block to synthesize emitters with specific spin-orbit coupling (SOC) properties. The 3-position of the bromine is a validated design parameter for tuning SOC [1]. The additional N-ethanol group allows for further attachment of ancillary ligands or chromophores to fine-tune emission color and efficiency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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